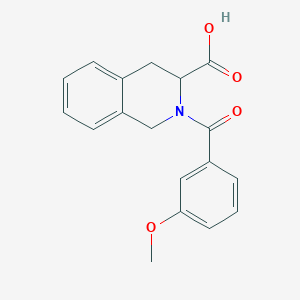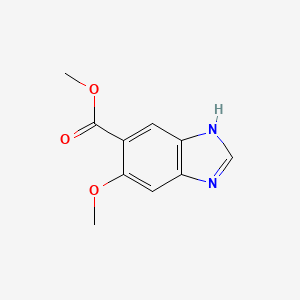
methyl 6-methoxy-3H-benzimidazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-methoxy-3H-benzimidazole-5-carboxylate, also known as MMBIC, is an organic compound with the molecular formula C12H11N2O4. It is a derivative of benzimidazole, a heterocyclic compound that is a constituent of many bioactive compounds of wide interest due to their diverse biological and clinical applications .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzimidazole ring, which contains two nitrogen atoms with amphoteric nature, possessing both acidic and basic characteristics .Chemical Reactions Analysis
Benzimidazole derivatives, including this compound, can participate in various chemical reactions. For instance, they can be used as key precursors to synthesize substituted benzimidazo [1,2- a ]quinolones .Wissenschaftliche Forschungsanwendungen
Antileukemic Agents
Gowda et al. (2009) synthesized novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives as potential chemotherapeutic agents. Among these, a compound structurally related to methyl 6-methoxy-3H-benzimidazole-5-carboxylate showed potent anti-leukemic activity by inducing cell cycle arrest and apoptosis in leukemic cells, suggesting potential as an anti-leukemic agent (Gowda et al., 2009).
Antifilarial and Antineoplastic Agents
Ram et al. (1992) reported on the synthesis and biological activity of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives, highlighting their potential as antineoplastic and antifilarial agents. This research underscores the versatility of benzimidazole derivatives in targeting different biological pathways (Ram et al., 1992).
Inhibition of Gastric Acid Secretion
Fellenius et al. (1981) discovered that substituted benzimidazoles, closely related to this compound, could inhibit gastric acid secretion by blocking the (H+ + K+) ATPase enzyme. This finding has significant implications for the treatment of conditions related to excessive gastric acid secretion (Fellenius et al., 1981).
Anti-inflammatory Activity
Tozkoparan et al. (1998) synthesized and tested thiazolo[3,2‐a]pyrimidines for anti-inflammatory activity. Although structurally distinct, the methodology and biological testing could be relevant for researching the anti-inflammatory properties of this compound derivatives (Tozkoparan et al., 1998).
Corrosion Inhibition
Yadav et al. (2013) explored the corrosion inhibition performance of benzimidazole derivatives on mild steel in acidic conditions, demonstrating the utility of these compounds in industrial applications beyond their biological activity. This study provides an example of the diverse applications of benzimidazole derivatives (Yadav et al., 2013).
Radioprotectors and Cytotoxicity
Tawar et al. (2003) synthesized disubstituted benzimidazoles with reduced cytotoxicity and enhanced DNA-ligand stability, showing potential as radioprotectors. This research highlights the importance of structural modifications in achieving desired biological effects (Tawar et al., 2003).
Zukünftige Richtungen
Benzimidazole derivatives, including methyl 6-methoxy-3H-benzimidazole-5-carboxylate, have a wide range of potential applications in medicinal chemistry. They are being actively researched for their diverse biological activities and potential use in the treatment of various diseases . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity . This opens up new opportunities for researchers to design future generation novel and potent imidazole- and benzimidazole-containing drugs .
Eigenschaften
IUPAC Name |
methyl 6-methoxy-3H-benzimidazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-9-4-8-7(11-5-12-8)3-6(9)10(13)15-2/h3-5H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAPGCZLNVXOGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1C(=O)OC)NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

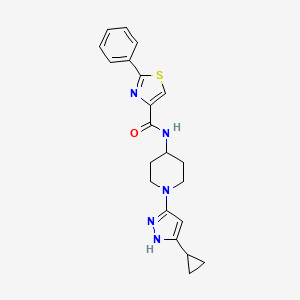
![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propylacetamide](/img/structure/B2583306.png)
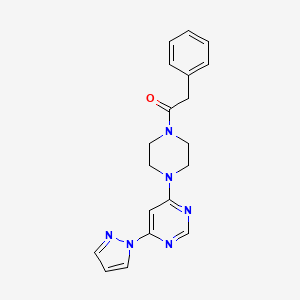
![(E)-3-[(5-methyl-1H-pyrazol-3-yl)amino]-1-thiophen-2-ylprop-2-en-1-one](/img/structure/B2583311.png)
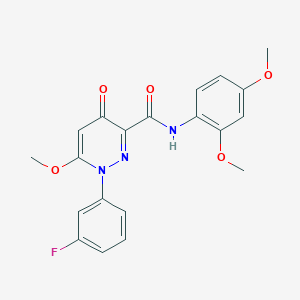

![2-[(4-Bromophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2583315.png)
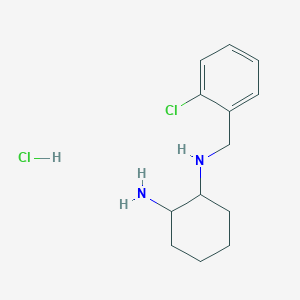
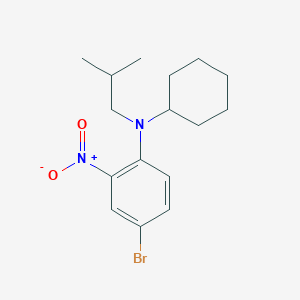
![(3,4-dichlorophenyl)-[4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidin-1-yl]methanone](/img/structure/B2583322.png)

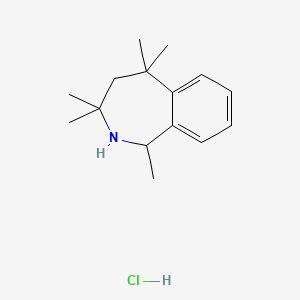
![1-[(4-iodophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B2583325.png)
